molecular formula C10H11BrO3 B3055663 3-(2-Bromo-5-methoxyphenyl)propanoic acid CAS No. 66192-02-7

3-(2-Bromo-5-methoxyphenyl)propanoic acid

Cat. No.: B3055663
CAS No.: 66192-02-7
M. Wt: 259.1 g/mol
InChI Key: PRQBOENPLKPYNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2-Bromo-5-methoxyphenyl)propanoic acid is an organic compound with the molecular formula C10H11BrO3 It is a derivative of phenylpropanoic acid, where the phenyl ring is substituted with a bromine atom at the second position and a methoxy group at the fifth position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-5-methoxyphenyl)propanoic acid can be achieved through several synthetic routes. One common method involves the bromination of 5-methoxyphenylpropanoic acid. The reaction typically uses bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or a radical initiator. The reaction is carried out in an organic solvent such as dichloromethane or chloroform at room temperature or slightly elevated temperatures.

Another method involves the methoxylation of 3-(2-bromophenyl)propanoic acid. This reaction can be performed using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid. The reaction is typically conducted under reflux conditions to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and methoxylation processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-5-methoxyphenyl)propanoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The methoxy group can be oxidized to form a hydroxyl group or a carbonyl group under strong oxidizing conditions.

    Reduction Reactions: The carboxylic acid group can be reduced to an alcohol or an aldehyde using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reducing agents like LiAlH4 or NaBH4 in anhydrous ether or THF.

Major Products

    Substitution: Formation of 3-(2-substituted-5-methoxyphenyl)propanoic acid derivatives.

    Oxidation: Formation of 3-(2-bromo-5-hydroxyphenyl)propanoic acid or 3-(2-bromo-5-formylphenyl)propanoic acid.

    Reduction: Formation of 3-(2-bromo-5-methoxyphenyl)propanol or 3-(2-bromo-5-methoxyphenyl)propanal.

Scientific Research Applications

3-(2-Bromo-5-methoxyphenyl)propanoic acid has several scientific research applications:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: Investigated for its potential as a building block in the development of new drugs, particularly those targeting specific biological pathways.

    Biological Studies: Used in studies to understand the effects of brominated and methoxylated phenylpropanoic acids on biological systems.

    Industrial Applications: Employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(2-Bromo-5-methoxyphenyl)propanoic acid depends on its specific application. In medicinal chemistry, it may act by interacting with specific molecular targets such as enzymes or receptors. The bromine atom and methoxy group can influence the compound’s binding affinity and selectivity towards these targets. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s activity.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Bromophenyl)propanoic acid: Lacks the methoxy group, which can affect its reactivity and biological activity.

    3-(2-Chlorophenyl)propanoic acid: Contains a chlorine atom instead of bromine, leading to different chemical and biological properties.

    3-(2-Methoxyphenyl)propanoic acid: Lacks the bromine atom, which can influence its reactivity and interactions with biological targets.

Uniqueness

3-(2-Bromo-5-methoxyphenyl)propanoic acid is unique due to the presence of both bromine and methoxy substituents on the phenyl ring. This combination can enhance its reactivity in substitution reactions and modulate its biological activity, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

3-(2-bromo-5-methoxyphenyl)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO3/c1-14-8-3-4-9(11)7(6-8)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRQBOENPLKPYNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)Br)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60437277
Record name 3-(2-bromo-5-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66192-02-7
Record name 3-(2-bromo-5-methoxyphenyl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60437277
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromo-5-methoxyphenyl)propanoic acid
Reactant of Route 2
Reactant of Route 2
3-(2-Bromo-5-methoxyphenyl)propanoic acid
Reactant of Route 3
Reactant of Route 3
3-(2-Bromo-5-methoxyphenyl)propanoic acid
Reactant of Route 4
Reactant of Route 4
3-(2-Bromo-5-methoxyphenyl)propanoic acid
Reactant of Route 5
Reactant of Route 5
3-(2-Bromo-5-methoxyphenyl)propanoic acid
Reactant of Route 6
3-(2-Bromo-5-methoxyphenyl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.